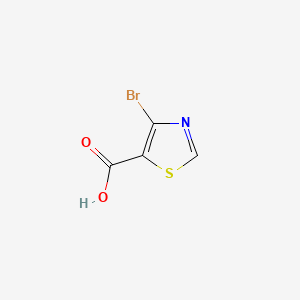

4-溴噻唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromothiazole-5-carboxylic acid is a chemical compound with the molecular formula C4H2BrNO2S and a molecular weight of 208.04 . It is a solid substance that is stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 4-Bromothiazole-5-carboxylic acid is 1S/C4H2BrNO2S/c5-3-2 (4 (7)8)9-1-6-3/h1H, (H,7,8) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

4-Bromothiazole-5-carboxylic acid is a solid substance . It is stored at temperatures between 2-8°C . The compound has a molecular weight of 208.04 .科学研究应用

合成与化学转化

4-溴噻唑-5-羧酸及其衍生物在化学合成和转化中发挥着重要作用。例如,2-溴噻唑和 5-溴噻唑可以分别转化为噻唑-2-和噻唑-5-羧酸,这为以前难以获得的这些酸提供了便利的合成方法 (Beyerman, Berben, & Bontekoe, 2010)。此外,还有关于 2-乙酰氨基-5-溴噻唑-4-羧酸乙酯与其他化学实体相互作用的报道,导致形成具有潜在血吸虫杀灭特性的化合物 (El-kerdawy, El-Emam, El-Subbagh, & Abushanab, 1989)。

合成方法的改进

在合成 4-溴噻唑-5-羧酸衍生物的方法方面取得了显着进展。例如,已经报道了一种在无溶剂环境中合成 2-溴噻唑-4-羧酸乙酯的方法,该方法在最终产物的结构和纯度方面显示出显着的改进 (周卓强,2009)。

在药物化学中的应用

虽然避免提及与药物使用和副作用相关的细节,但值得注意的是,4-溴噻唑-5-羧酸衍生物在药物化学中至关重要。例如,它们用于合成抗生素的噻唑肽片段,如在合成噻唑肽 GE2270 A 的东部片段中所证明的 (Delgado, Heckmann, Müller, & Bach, 2006)。

农业和工业应用

4-溴噻唑-5-羧酸的衍生物也在农业和工业中得到应用。一项研究重点介绍了 4-噻唑烷酮-5-羧酸的绿色合成方案,强调了其在这些领域的广泛应用。该方法的特点是环保、经济和高效 (Majid Shaikh 等人,2022)。

安全和危害

The safety information for 4-Bromothiazole-5-carboxylic acid indicates that it is a substance that requires caution. It has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary statements include P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do .

作用机制

Mode of Action

Thiazole derivatives, which include 4-bromothiazole-5-carboxylic acid, have been reported to possess diverse biological activities, such as antibacterial, antifungal, antiprotozoal, and antitumor effects . The interaction of these compounds with their targets often results in changes that inhibit the growth or function of the target cells or organisms .

Biochemical Pathways

Thiazole derivatives, in general, have been found to interact with various biochemical pathways, depending on their specific structures and targets . The downstream effects of these interactions can include the inhibition of cell growth, induction of cell death, or disruption of essential cellular processes .

Result of Action

Thiazole derivatives have been reported to exert various effects at the molecular and cellular levels, including the inhibition of cell growth, induction of cell death, and disruption of cellular processes .

属性

IUPAC Name |

4-bromo-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNO2S/c5-3-2(4(7)8)9-1-6-3/h1H,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCIIZJOGXFYNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670356 |

Source

|

| Record name | 4-Bromo-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromothiazole-5-carboxylic acid | |

CAS RN |

1244949-48-1 |

Source

|

| Record name | 4-Bromo-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Hydroxy-8-methoxy-7-[4-(4-methylpiperazin-1-yl)butoxy]-2-phenylchromen-4-one](/img/structure/B593838.png)

![Ethyl 4-[2-(4,6-dimethyl-3-oxo-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetyl]piperazine-1-carboxylate](/img/structure/B593839.png)

![spiro[6H-furo[2,3-d]pyrimidine-5,1'-cyclopropane]](/img/structure/B593843.png)

![11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole](/img/structure/B593858.png)

![1H-Pyrrolo[3,2-B]pyridin-5-ylboronic acid](/img/structure/B593859.png)